Cas no 2229426-14-4 (3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid)

3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid
- EN300-1753551
- 2229426-14-4
-
- インチ: 1S/C12H14O4/c13-11(6-12(14)15)9-1-2-10-7-16-4-3-8(10)5-9/h1-2,5,11,13H,3-4,6-7H2,(H,14,15)
- InChIKey: ZWPPMAHGFXGXQN-UHFFFAOYSA-N
- ほほえんだ: O1CCC2C=C(C=CC=2C1)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 222.08920892g/mol
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753551-0.5g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 0.5g |
$1619.0 | 2023-09-20 | ||
Enamine | EN300-1753551-0.05g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 0.05g |
$1417.0 | 2023-09-20 | ||
Enamine | EN300-1753551-10.0g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1753551-5.0g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1753551-0.1g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1753551-0.25g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1753551-10g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1753551-1g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 1g |
$1686.0 | 2023-09-20 | ||
Enamine | EN300-1753551-1.0g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1753551-2.5g |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid |
2229426-14-4 | 2.5g |
$3304.0 | 2023-09-20 |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acidに関する追加情報
3-(3,4-Dihydro-1H-2-Benzopyran-6-Yl)-3-Hydroxypropanoic Acid: A Comprehensive Overview
The compound 3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid (CAS No. 2229426-14-4) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic acids and is characterized by its unique structural features, including a benzopyran ring system and a hydroxyl group attached to the propanoic acid moiety. Recent studies have highlighted its role in drug discovery, material science, and biochemistry, making it a subject of considerable interest in contemporary research.
The benzopyran core of this compound is a bicyclic structure consisting of a benzene ring fused with a dihydropyran ring. This arrangement imparts the molecule with aromatic stability and contributes to its ability to participate in various chemical reactions. The dihydro designation indicates that the pyran ring is partially saturated, which influences the compound's reactivity and solubility properties. The hydroxypropanoic acid group further enhances the molecule's functionality by introducing hydrophilic characteristics, which are crucial for its interactions in biological systems.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid. These methods often involve multi-step reactions, including oxidation, reduction, and cyclization processes. For instance, one notable approach utilizes the oxidation of a suitable dihydrobenzopyran derivative to introduce the hydroxyl group at the desired position. Such synthetic strategies not only improve the yield but also ensure high purity, which is essential for downstream applications.
In terms of biological activity, this compound has shown promising results in preliminary studies. Researchers have explored its potential as a precursor for drug development, particularly in the context of neurodegenerative diseases and inflammation. The benzopyran framework is known to exhibit antioxidant properties, which could be beneficial in combating oxidative stress associated with these conditions. Furthermore, the hydroxypropanoic acid group may facilitate bioavailability and enhance the molecule's ability to cross cellular membranes.
Another area of interest lies in the application of this compound in material science. Its unique structure makes it a candidate for use in polymer synthesis and as a building block for advanced materials. For example, the dihydrobenzopyran moiety can serve as a rigid unit in polymeric networks, potentially improving mechanical properties such as tensile strength and flexibility. Additionally, the hydrophilic nature of the hydroxypropanoic acid group could enhance compatibility with aqueous systems, broadening its applicability.
From an environmental perspective, there is growing interest in understanding the degradation pathways of 3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid. Researchers are investigating how this compound interacts with microbial communities and natural ecosystems. Preliminary findings suggest that it undergoes biodegradation under specific conditions, which is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid (CAS No. 2229426-14-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive target for further research and development. As scientific understanding continues to evolve, this compound holds immense potential for contributing to advancements in medicine, materials science, and environmental sustainability.
2229426-14-4 (3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid) 関連製品
- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)
- 14502-46-6(12-Tridecynoic acid)
- 1097256-63-7(6-amino-5-bromo-4-pyrimidinecarboxylic Acid)
- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)
- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)
- 2866323-52-4(rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis)
- 272438-84-3(5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide)
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 946314-60-9(1-(4-butoxybenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)


